5-methyl-2-phenyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons. MPTP is a prodrug, which means it is converted into a toxic metabolite, MPP+, in the brain that causes neuronal damage. This property of MPTP has been used to create animal models of Parkinson's disease, which has led to significant advances in our understanding of the disease and the development of new treatments.
Wirkmechanismus
MPTP is converted into MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes selective damage to these neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and oxidative stress, which ultimately results in neuronal death.
Biochemical and Physiological Effects:
MPTP-induced damage to dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. MPTP also causes non-motor symptoms, such as depression, anxiety, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPTP to create animal models of Parkinson's disease has several advantages. These models closely mimic the human disease and allow researchers to study the mechanisms underlying the disease and test new treatments. However, there are also limitations to this approach. MPTP-induced Parkinson's disease models do not fully recapitulate the human disease, and there are differences in the pathophysiology of the disease between humans and animals. Additionally, the use of MPTP in animal experiments requires careful handling and disposal due to its toxicity.
Zukünftige Richtungen
There are several future directions for research on MPTP and its use in animal models of Parkinson's disease. One area of research is the development of new treatments for the disease based on a better understanding of the mechanisms underlying MPTP-induced neuronal damage. Another area of research is the development of new animal models that more closely mimic the human disease. Finally, there is a need for further research into the safety and toxicity of MPTP and its metabolites, as well as the development of safer alternatives for creating animal models of Parkinson's disease.
Synthesemethoden
MPTP can be synthesized by reacting 2-acetylthiophene with hydrazine hydrate and then reacting the resulting compound with 2-phenylpropiophenone. The final product is obtained by reducing the resulting compound with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used as a tool to study the pathophysiology of Parkinson's disease. MPTP is selectively taken up by dopaminergic neurons in the brain and converted into MPP+, which causes selective damage to these neurons. This property of MPTP has been used to create animal models of Parkinson's disease that closely mimic the human disease. These models have been used to study the mechanisms underlying the disease, as well as to test new treatments.
Eigenschaften
IUPAC Name |
(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSZSSFJKWRMX-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.